2-Bromobutyryl chloride
Overview
Description
2-Bromobutyryl chloride is an organic compound with the molecular formula C4H6BrClO. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohol and ether but is slightly soluble or insoluble in water . This compound is primarily used as an acylating agent in organic synthesis.
Preparation Methods
2-Bromobutyryl chloride can be synthesized through the reaction of 2-bromobutyric acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the 2-bromobutyric acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and sulfur dioxide gas .
Reaction:
C4H7BrO2+SOCl2→C4H6BrClO+SO2+HCl
Chemical Reactions Analysis
2-Bromobutyryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromobutyric acid and hydrochloric acid.
Reduction: It can be reduced to 2-bromobutyraldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reaction with amines under basic conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
- Amides, esters, thioesters, 2-bromobutyric acid, and 2-bromobutyraldehyde.
Scientific Research Applications
2-Bromobutyryl chloride is widely used in scientific research for various applications:
Chemistry: It is used as an acylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of intermediates for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions.
Comparison with Similar Compounds
2-Bromobutyryl chloride can be compared with other acyl chlorides, such as:
Butyryl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Bromobutyryl chloride: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
2-Chlorobutyryl chloride: Similar in structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.
Uniqueness: The presence of the bromine atom in this compound enhances its reactivity compared to butyryl chloride and 2-chlorobutyryl chloride, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-bromobutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQELYZZXYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871332 | |
Record name | 2-Bromobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22118-12-3 | |
Record name | 2-Bromobutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22118-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobutyryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromobutyryl chloride utilized in polymer chemistry?
A1: this compound serves as a key building block in the synthesis of specialized initiators for controlled polymerization techniques. In the featured research [], it reacts with 2,3,6,7,11,12-hexahydroxytriphenylene through esterification to create a novel hexafunctional discotic initiator, 2,3,6,7,11,12-hexakis(2-bromobutyryloxy)triphenylene (HBTP) [].
Q2: What is the significance of HBTP in polymer synthesis?
A2: HBTP plays a crucial role in Atom Transfer Radical Polymerization (ATRP) []. This initiator, containing six identical 2-bromobutyrate groups, facilitates the simultaneous growth of polymer chains from a central discotic core. This results in the formation of star polymers with well-defined structures and controlled molecular weights. The use of this compound in creating HBTP highlights its utility in designing complex macromolecular architectures.
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